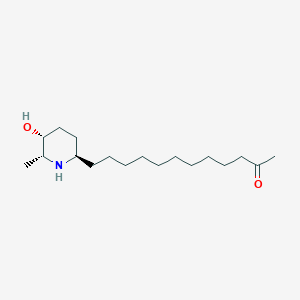
6-Isocassine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isocassine, also known as this compound, is a useful research compound. Its molecular formula is C18H35NO2 and its molecular weight is 297.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
6-Isocassine is known for its unique structural features that allow it to interact with various biological systems. Research indicates that its mode of action is primarily linked to its ability to interact with ion channels and transport mechanisms within cells. This interaction can influence cellular signaling pathways, making it a candidate for therapeutic applications .
Pharmacological Applications
-
Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Neuroprotective Effects
- Research Findings : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
- Case Study : In vitro studies indicated that treatment with this compound led to a significant reduction in markers of oxidative damage in neuronal cell cultures exposed to neurotoxic agents.
-
Anticancer Properties
Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20
Biochemical Applications
-
Ion Channel Modulation
- Research Insights : The ability of this compound to modulate ion channels has been studied extensively. It has been shown to affect calcium and sodium channels, which are crucial for various physiological processes .
- Case Study : Experiments demonstrated that this compound could enhance calcium influx in cardiac myocytes, suggesting potential applications in cardiovascular research.
- Potential as a Natural Product Lead
Analyse Des Réactions Chimiques
Structural Characteristics and Solvent-Dependent Aggregation
6-Isocassine (C₁₈H₃₅NO₂) exhibits distinct aggregation behavior in solvents of varying polarity:
-
Non-polar solvents (e.g., chloroform-d): Forms dimeric head-to-head aggregates via intermolecular hydrogen bonding between the NH and OH groups of adjacent monomers .
-
Polar protic solvents (e.g., methanol-d₄): Exists predominantly as monomers due to solvent competition for hydrogen-bonding sites .
Key evidence:
-
Nuclear Overhauser Effect (NOE) experiments: Negative NOE enhancements in chloroform-d indicate restricted rotational motion, supporting dimer formation .
-
Diffusion-ordered spectroscopy (DOSY): Apparent hydrodynamic radius in chloroform-d (~50% larger than in methanol-d₄) confirms aggregation .
Comparative Analysis with N-Methyl-6-Isocassine
The methylation of the NH group in this compound eliminates aggregation behavior:
| Property | This compound | N-Methyl-6-Isocassine |
|---|---|---|
| Aggregation in CHCl₃ | Dimeric (head-to-head) | Monomeric |
| NOE Sign | Negative (CHCl₃), Positive (MeOH) | Positive in all solvents |
| Diffusion Coefficient (D, 10⁻¹⁰ m²/s) | 3.2 (CHCl₃), 5.1 (MeOH) | 5.9 (CHCl₃), 5.2 (MeOH) |
Data sourced from NMR and DOSY experiments .
3.1. NMR Spectroscopy (CDCl₃)
| ¹H NMR (δ, ppm) | Assignment |
|---|---|
| 3.85 (m) | H-3 (piperidin-3-ol) |
| 2.70 (br s) | NH (exchangeable) |
| 1.25–1.45 (m) | Aliphatic chain protons |
| ¹³C NMR (δ, ppm) | Assignment |
|---|---|
| 72.1 | C-3 (piperidin-3-ol) |
| 51.8 | C-2/N-bearing carbon |
| 29.7–22.4 | Aliphatic chain carbons |
3.2. Mass Spectrometry
-
HR-ESIMS: m/z 298.2719 ([M+H]⁺, calcd. 298.2740 for C₁₈H₃₆NO₂).
-
Fragmentation pattern dominated by cleavage at the piperidine ring.
Proposed Mechanism of Aggregation
The dimerization in non-polar solvents involves:
-
Intermolecular H-bonding: NH of one monomer → OH of another .
-
Hydrophobic interactions: Aliphatic chains align to minimize solvent exposure.
Structural model:
textMonomer A: NH⋯O–H → Monomer B | | CH₂–(CH₂)₁₄–CH₃
Implications for Biological Activity
While not a direct chemical reaction, the aggregation behavior may influence this compound’s biological interactions, such as ion transport modulation . The non-methylated form’s capacity to form dimers in apolar environments could enhance membrane permeability or receptor binding.
Limitations and Research Gaps
-
No synthetic routes or derivatization reactions of this compound are reported in the literature.
-
Thermal stability and acid/base reactivity remain uncharacterized.
Propriétés
Formule moléculaire |
C18H35NO2 |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
12-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |
InChI |
InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17-,18-/m1/s1 |
Clé InChI |
QPRMGHKASRLPJP-KZNAEPCWSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)C)O |
SMILES canonique |
CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |
Synonymes |
6-isocassine N-methyl-6-isocassine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















